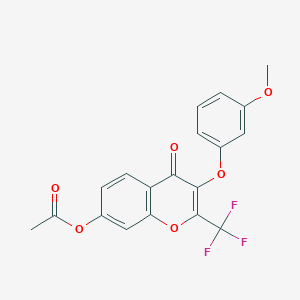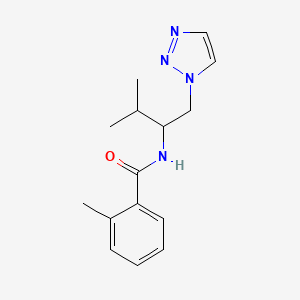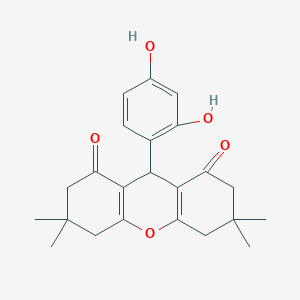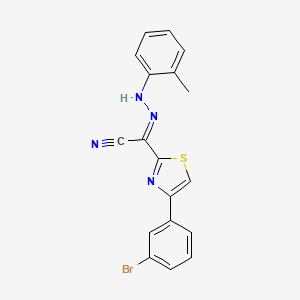![molecular formula C19H14F3N3O2 B2923294 N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 1421496-83-4](/img/structure/B2923294.png)
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1H-benzo[d]imidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1H-benzo[d]imidazole-5-carboxamide is a synthetic compound known for its significant applications in various scientific fields. Its unique structure, characterized by a trifluoromethyl group attached to a phenoxy and benzimidazole moiety, grants it distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1H-benzo[d]imidazole-5-carboxamide typically involves the following steps:
Synthesis of the starting material: : The compound begins with the synthesis of 3-(trifluoromethyl)phenol, which undergoes a reaction with 4-chlorobutyne under alkaline conditions to form the intermediate compound.
Formation of benzimidazole: : The intermediate is then reacted with o-phenylenediamine under acidic conditions to form the benzimidazole core.
Amidation reaction: : Finally, the benzimidazole compound undergoes an amidation reaction with a suitable carboxylic acid derivative to yield this compound.
Industrial Production Methods
In industrial settings, the synthesis follows similar steps but on a larger scale. The reactions are optimized for higher yields and purity, often employing catalysts and controlled reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1H-benzo[d]imidazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: : Reduction reactions typically involve the use of reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: : The trifluoromethyl group and phenoxy moiety can participate in substitution reactions, often facilitated by nucleophilic agents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: : Nucleophiles like amines or halides are used under various solvents such as dichloromethane or acetonitrile.
Major Products Formed
The major products from these reactions vary but generally include oxidized, reduced, or substituted derivatives that retain the core benzimidazole structure.
Scientific Research Applications
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1H-benzo[d]imidazole-5-carboxamide finds extensive use in scientific research across multiple domains:
Chemistry: : It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Its biological activity is examined for potential pharmaceutical applications, particularly in oncology and antimicrobial research.
Medicine: : Investigations into its efficacy as a drug candidate for various diseases are ongoing, owing to its unique interactions with biological targets.
Industry: : It is used in developing new materials, including polymers and specialized coatings, leveraging its chemical stability and reactivity.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, including enzymes and receptors. Its mechanism often involves:
Binding to target molecules: : The trifluoromethyl group enhances binding affinity to certain proteins, improving its potency.
Pathway modulation: : It can modulate biochemical pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
N-(4-(trifluoromethyl)phenoxy)butyl derivatives: : Compounds with variations in the alkyne or benzimidazole structures.
Trifluoromethylated benzimidazoles: : Molecules with similar core structures but differing functional groups.
Unique Features
What sets N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1H-benzo[d]imidazole-5-carboxamide apart is its combination of the trifluoromethyl group with the benzimidazole and but-2-yn-1-yl moieties. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a compound of significant interest in various research and industrial applications.
Properties
IUPAC Name |
N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2/c20-19(21,22)14-4-3-5-15(11-14)27-9-2-1-8-23-18(26)13-6-7-16-17(10-13)25-12-24-16/h3-7,10-12H,8-9H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUICAAZMGIEHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC#CCNC(=O)C2=CC3=C(C=C2)N=CN3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{(Z)-[3-nitro-4-(4-phenylpiperazino)phenyl]methylidene}-1H-indol-2-one](/img/structure/B2923211.png)
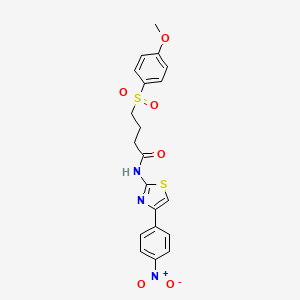
![N-(3,4-dimethylphenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide](/img/structure/B2923213.png)
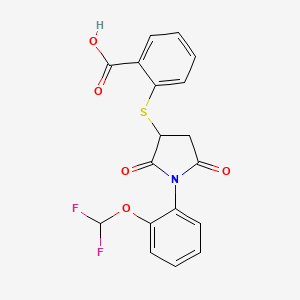
![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2923219.png)
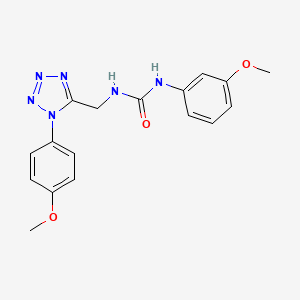
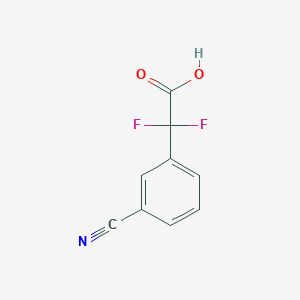
![2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2923222.png)
![2-cyclohexyl-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide](/img/structure/B2923223.png)
